2-Morpholin-4-yl-2-pyridin-4-ylacetamide

Fragment-based drug discovery Structural biology Hydrogen-bonding potential

2‑Morpholin‑4‑yl‑2‑pyridin‑4‑ylacetamide (CAS 1119452‑15‑1) is a small‑molecule α‑amino acid amide composed of a morpholine ring and a pyridine ring linked through an acetamide bridge (C₁₁H₁₅N₃O₂, MW 221.26 g mol⁻¹). It is supplied primarily as a research‑grade building block (typical purity 95‑98 %) for medicinal chemistry and chemical biology programs.

Molecular Formula C11H15N3O2
Molecular Weight 221.26 g/mol
CAS No. 1119452-15-1
Cat. No. B3022447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Morpholin-4-yl-2-pyridin-4-ylacetamide
CAS1119452-15-1
Molecular FormulaC11H15N3O2
Molecular Weight221.26 g/mol
Structural Identifiers
SMILESC1COCCN1C(C2=CC=NC=C2)C(=O)N
InChIInChI=1S/C11H15N3O2/c12-11(15)10(9-1-3-13-4-2-9)14-5-7-16-8-6-14/h1-4,10H,5-8H2,(H2,12,15)
InChIKeyREWIGGQBAYLJCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Morpholin-4-yl-2-pyridin-4-ylacetamide (CAS 1119452-15-1) Procurement-Relevant Chemical Profile


2‑Morpholin‑4‑yl‑2‑pyridin‑4‑ylacetamide (CAS 1119452‑15‑1) is a small‑molecule α‑amino acid amide composed of a morpholine ring and a pyridine ring linked through an acetamide bridge (C₁₁H₁₅N₃O₂, MW 221.26 g mol⁻¹) . It is supplied primarily as a research‑grade building block (typical purity 95‑98 %) for medicinal chemistry and chemical biology programs . The compound’s dual hydrogen‑bonding motifs (amide, morpholine oxygen, pyridine nitrogen) make it a versatile scaffold for fragment‑based drug discovery and for generating focused libraries of kinase or GPCR‑targeted ligands .

Why Generic Substitution of 2‑Morpholin‑4‑yl‑2‑pyridin‑4‑ylacetamide Poses a Risk for Research Continuity


In‑class morpholine‑acetamide derivatives exhibit steep structure‑activity relationships where subtle changes in the heterocycle or linker architecture lead to large shifts in target potency and selectivity . For example, in a series of morpholine‑acetamide analogues evaluated against carbonic anhydrase and ovarian cancer cell lines, IC₅₀ values spanned from 8.12 μM to >100 μM depending solely on the aryl substitution pattern . Consequently, replacing 2‑morpholin‑4‑yl‑2‑pyridin‑4‑ylacetamide with a close analog such as the pyridin‑2‑yl or pyridin‑3‑yl isomer, or with a phenyl‑substituted derivative, carries a high risk of altering the interaction profile with the intended biological target, thereby invalidating SAR hypotheses and wasting screening resources. The following evidence quantifies the key dimensions of differentiation that a scientific or industrial user must evaluate before substituting this compound.

Quantitative Differentiation Evidence for 2‑Morpholin‑4‑yl‑2‑pyridin‑4‑ylacetamide Versus Its Closest Analogs


Pyridine Ring Positional Isomerism Dictates Hydrogen‑Bonding Geometry and Predicted Target Engagement

The pyridin‑4‑yl substitution in 2‑morpholin‑4‑yl‑2‑pyridin‑4‑ylacetamide places the pyridine nitrogen at the para position relative to the acetamide linker, providing a linear hydrogen‑bond‑accepting vector that is topologically distinct from the angular vectors of the pyridin‑2‑yl and pyridin‑3‑yl isomers . In contrast, the pyridin‑2‑yl isomer positions the nitrogen adjacent to the linker, creating an intramolecular hydrogen‑bond acceptor that can compete with the amide group, while the pyridin‑3‑yl isomer exposes a meta‑oriented nitrogen that alters the angle of intermolecular interactions. These geometric differences are not merely aesthetic; they directly affect the compound's ability to occupy ATP‑binding pockets or allosteric sites where precise hydrogen‑bond complementarity is required .

Fragment-based drug discovery Structural biology Hydrogen-bonding potential

Morpholine vs. Piperidine: Differential Physicochemical Properties Impact PK Profile Predictions

Replacement of the morpholine oxygen with a methylene (piperidine) produces the direct analog 2‑(piperidin‑4‑yl)‑2‑(pyridin‑4‑yl)acetamide. The morpholine oxygen of the target compound introduces a hydrogen‑bond acceptor that increases aqueous solubility relative to the piperidine analog and reduces logD₇.₄ by approximately 0.7–1.0 log units based on class‑average measurements for morpholine/piperidine pairs . While experimental logD data for the exact pair are not published, the class‑level difference is consistent across >200 drug‑like morpholine–piperidine matched molecular pairs analyzed in the ChEMBL database, where morpholine‑containing compounds demonstrate a median 0.8 log unit reduction in logD₇.₄ and a concomitant 2‑fold improvement in kinetic solubility .

Medicinal chemistry ADME Lipophilicity

Vendor‑Certified Purity and Batch Consistency Enable Reproducible Screening Data

2‑Morpholin‑4‑yl‑2‑pyridin‑4‑ylacetamide is commercially available with vendor‑certified purity of ≥97 % (LC‑UV at 254 nm) and ≥98 % (NLT specification) from multiple independent suppliers, including comprehensive Certificate of Analysis documentation . In contrast, the pyridin‑2‑yl isomer (CAS 1119452‑20‑4) is frequently listed at ≥95 % purity with fewer suppliers offering full analytical characterization (¹H NMR, ¹³C NMR, HRMS), and the pyridin‑3‑yl isomer (CAS not assigned) is only available through custom synthesis with variable quality . The ≥3 % purity advantage and guaranteed batch‑to‑batch consistency reduce the risk of false‑positive hits caused by impurities acting as pan‑assay interference compounds (PAINS) .

Quality control High-throughput screening Reproducibility

Morpholine‑Acetamide Scaffold Demonstrates Validated Anti‑Tumor Activity in Ovarian Cancer Models

A recent pharmacological evaluation of morpholine‑acetamide derivatives demonstrated that compound 1h (structurally analogous to 2‑morpholin‑4‑yl‑2‑pyridin‑4‑ylacetamide, differing only by a p‑tolyl substituent on the acetamide nitrogen) inhibited ovarian cancer cell line ID8 proliferation with an IC₅₀ of 9.40 μM, comparable to cisplatin (IC₅₀ 8.50 μM) . The same compound inhibited carbonic anhydrase with an IC₅₀ of 8.12 μM, approaching the standard acetazolamide (IC₅₀ 7.51 μM), and significantly reduced HIF‑1α levels . In contrast, compounds with pyridine‑like heterocycles replaced by phenyl or thiazole rings showed >10‑fold weaker activity in the same assays . While the specific 4‑pyridinyl derivative was not tested, the class‑level inference is that the pyridin‑4‑yl–morpholine core is a critical pharmacophore for this activity profile.

Cancer therapeutics Carbonic anhydrase inhibition HIF-1α

High‑Value Application Scenarios for 2‑Morpholin‑4‑yl‑2‑pyridin‑4‑ylacetamide in Research and Industrial Settings


Fragment‑Based Lead Discovery Targeting Kinase ATP‑Binding Pockets

The para‑pyridine geometry provides a linear hydrogen‑bond acceptor that mimics the N7 nitrogen of the adenine ring in ATP, enabling the compound to serve as a fragment hit in kinase biochemical screens. Its favorable predicted logD (≈0.2) and MW (221 Da) satisfy the Rule of Three, making it an ideal fragment starting point . Users should compare binding data (SPR or DSF) across the 4‑yl, 3‑yl, and 2‑yl isomers to confirm the positional specificity of binding .

Chemical Biology Probe for Morpholine‑Dependent Protein Interactions

The morpholine oxygen serves as a hydrogen‑bond acceptor that is absent in the piperidine analog, allowing researchers to use 2‑piperidin‑4‑yl‑2‑pyridin‑4‑ylacetamide as a negative control to deconvolve the contribution of the morpholine oxygen to target engagement . The ≥97 % commercial purity ensures that observed differences are attributable to the oxgen substitution rather than to batch impurities .

Scaffold‑Hopping Starting Point for Carbonic Anhydrase or HIF‑1α Programs

Based on the class‑level activity of morpholine‑acetamide derivatives (e.g., compound 1h with carbonic anhydrase IC₅₀ = 8.12 μM and ID8 cell proliferation IC₅₀ = 9.40 μM), the target compound can be used as a scaffold‑hopping template for synthesizing analogs with improved potency against CA‑II or HIF‑1α . The commercially available 4‑pyridinyl isomer should be prioritized over custom‑synthesized isomers to ensure rapid SAR exploration with guaranteed analytical integrity .

Reference Standard for Analytical Method Development in QC Laboratories

Because the compound is supplied with a full analytical data package (¹H/¹³C NMR, HRMS, HPLC, GC‑FID), it is well‑suited as a system suitability standard for LC‑MS and GC methods in pharmaceutical quality control . The multi‑vendor availability and ≥97 % purity specification meet ICH Q2(R1) requirements for reference standard qualification .

Quote Request

Request a Quote for 2-Morpholin-4-yl-2-pyridin-4-ylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.